2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-ethoxyphenyl)amino]-5-oxopentanoate
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Overview
Description
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-ethoxyphenyl)carbamoyl]butanoate is an organic compound with a complex structure that includes both methoxy and ethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(4-ethoxyphenyl)carbamoyl]butanoate typically involves multiple steps. One common method includes the esterification of 3-methoxybenzoic acid with 2-oxoethyl 4-[(4-ethoxyphenyl)carbamoyl]butanoate under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-ethoxyphenyl)carbamoyl]butanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzoic acid, while reduction of the carbonyl group can produce 2-(3-methoxyphenyl)ethanol.
Scientific Research Applications
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-ethoxyphenyl)carbamoyl]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(4-ethoxyphenyl)carbamoyl]butanoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 3′-(4-Methoxyphenyl)-2-Phenyl-4′-(4-Ethoxyphenyl)-1,2-Dihydro-4H,4′H-Spiro[Isoquinoline-3,5′-Isoxazol]-4-One
Uniqueness
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-ethoxyphenyl)carbamoyl]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C22H25NO6 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 5-(4-ethoxyanilino)-5-oxopentanoate |
InChI |
InChI=1S/C22H25NO6/c1-3-28-18-12-10-17(11-13-18)23-21(25)8-5-9-22(26)29-15-20(24)16-6-4-7-19(14-16)27-2/h4,6-7,10-14H,3,5,8-9,15H2,1-2H3,(H,23,25) |
InChI Key |
MMSWFVBCIAMBGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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